2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
Description
Significance of the 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Scaffold in Contemporary Research
The this compound scaffold combines several structural features that make it a promising candidate for medicinal chemistry research. The dichlorobenzyl moiety is a known pharmacophore found in various biologically active compounds, including antimicrobial and anticancer agents. nih.govnih.gov Its presence in the target molecule suggests a potential for similar activities.
The ortho-alkoxybenzaldehyde structure provides a versatile platform for further chemical modification. The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a diverse library of derivatives. This structural flexibility is highly valuable in the hit-to-lead optimization phase of drug discovery.
Research Aims and Scope for this compound
The primary aim of this article is to provide a detailed and focused examination of this compound. The scope is strictly limited to the following areas:
Synthesis and Characterization: To explore the potential synthetic routes to this compound and the analytical techniques used for its characterization.
Chemical Properties and Reactivity: To discuss the key chemical properties and expected reactivity of the molecule based on its functional groups.
Biological and Pharmacological Activities of Derivatives: To review the reported biological and pharmacological activities of derivatives of this compound, such as Schiff bases and hydrazones.
This article will not discuss dosage, administration, or safety profiles, as the focus is solely on the chemical and preclinical aspects of this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-5-10(7-13(12)16)9-18-14-4-2-1-3-11(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEJOQROGJRIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358243 | |
| Record name | 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194802-96-5 | |
| Record name | 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Properties and Reactivity
Aldehyde Group Reactivity
The aldehyde group is the most reactive site in the molecule and can undergo a variety of chemical transformations. It is susceptible to nucleophilic addition reactions, which are fundamental to the synthesis of many of its biologically active derivatives.
Formation of Schiff Bases: The aldehyde can react with primary amines to form imines, commonly known as Schiff bases. nih.govteikyomedicaljournal.comresearchgate.netscirp.orggsconlinepress.com This reaction is often catalyzed by an acid or a base and is a cornerstone in the synthesis of a wide range of biologically active compounds.
Formation of Hydrazones: Reaction with hydrazines or hydrazides yields hydrazones, another class of compounds with significant pharmacological potential. nih.govnih.govjocpr.comsemanticscholar.orgmdpi.com
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromic acid. Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.
Ether Linkage and Aromatic Ring Reactivity
The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. The two aromatic rings can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating chloro and formyl groups will influence the position of substitution.
Biological and Pharmacological Activities of Derivatives
Antimicrobial and Antifungal Activities
Derivatives of substituted benzaldehydes are well-documented for their antimicrobial and antifungal properties. nih.govnih.govmdpi.comfrontiersin.org The presence of the dichlorobenzyl group is anticipated to contribute significantly to these activities. For instance, 2,4-dichlorobenzyl alcohol is a known antiseptic with a broad spectrum of activity against bacteria and viruses associated with throat infections. nih.govsemanticscholar.orgdrugbank.com
Schiff Base Derivatives: Schiff bases derived from various substituted benzaldehydes have demonstrated potent antibacterial and antifungal activities. teikyomedicaljournal.comresearchgate.netscirp.orggsconlinepress.com The imine linkage is often crucial for their biological action.
Hydrazone Derivatives: Hydrazones are another class of derivatives that frequently exhibit antimicrobial properties. nih.govjocpr.comsemanticscholar.org The incorporation of the 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde scaffold into a hydrazone structure could lead to compounds with enhanced antimicrobial efficacy.
Anticancer Activities
The development of novel anticancer agents is a major focus of medicinal chemistry, and substituted benzaldehydes have emerged as promising scaffolds. nih.govdocumentsdelivered.commdpi.comresearchgate.net
Schiff Base Derivatives: A number of Schiff bases have been reported to exhibit significant cytotoxic activity against various cancer cell lines. nih.gov Their mechanism of action can vary, but often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.
Hydrazone Derivatives: Hydrazones have also been extensively investigated for their anticancer potential. nih.govmdpi.com Salicylaldehyde (B1680747) benzoylhydrazones, which are structurally related to potential derivatives of the title compound, have shown promising anticancer activity and selectivity. mdpi.com The presence of the dichlorobenzyl group could further enhance the cytotoxic effects of these derivatives.
Structure Activity Relationship Sar Analysis of 2 3,4 Dichlorobenzyl Oxy Benzaldehyde Analogs
Impact of Substituents on Biological Potency
The potency of benzyloxybenzaldehyde derivatives is highly sensitive to the nature and position of various substituents. Key areas of modification include the benzyl (B1604629) moiety, the benzaldehyde (B42025) ring, and the functional groups themselves, such as the ether linkage and the aldehyde.
The substitution of halogen atoms on the benzyl ring is a significant determinant of biological activity. Studies on the anticancer effects of benzyloxybenzaldehyde derivatives in HL-60 cells have shown that both the presence and position of chlorine atoms impact potency. For instance, analogs featuring a single chlorine atom on the benzyl ring, such as 2-[(2-chlorobenzyl)oxy]benzaldehyde and 2-[(4-chlorobenzyl)oxy]benzaldehyde, demonstrated significant cytotoxic activity. nih.gov This suggests that the electron-withdrawing nature and the size of the halogen contribute to the interaction with biological targets. The specific 3,4-dichloro pattern of the parent compound introduces a distinct electronic profile and steric hindrance that modulates this activity, differentiating it from mono-substituted or unsubstituted analogs.
| Compound Name | Substitution on Benzyl Moiety | Observed Activity |
|---|---|---|
| 2-(Benzyloxy)benzaldehyde | Unsubstituted | Significant activity at 1-10 µM nih.gov |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | 2-Chloro | Significant activity at 1-10 µM nih.gov |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | 4-Chloro | Significant activity at 1-10 µM nih.gov |
The ether linkage connecting the two aromatic rings is a cornerstone of the benzyloxybenzaldehyde scaffold's activity. In studies of derivatives designed as inhibitors for the enzyme aldehyde dehydrogenase 1A3 (ALDH1A3), the presence of this methyloxy linker was found to be important for inhibitory binding within the enzyme's active site. nih.gov This linkage correctly orients the two aromatic rings relative to each other, facilitating optimal interaction with target sites.
The aldehyde group is a highly reactive functional group and a key pharmacophore in this class of compounds. mdpi.com Its electrophilic nature allows it to form covalent bonds (specifically Schiff bases) with nucleophilic residues like lysine (B10760008) in proteins, which can lead to irreversible inhibition or modulation of protein function. nih.gov
The importance of the aldehyde is highlighted in studies where it was intentionally modified. For example, when the aldehyde group in benzyloxybenzaldehyde derivatives was reduced to its corresponding alcohol, the biological activity was significantly altered. mdpi.com This modification removes the group's ability to act as a substrate for dehydrogenase enzymes or to form covalent adducts, confirming its central role in the compound's mechanism of action. nih.govmdpi.com This demonstrates that the aldehyde functionality is not merely a structural component but an active participant in the molecular interactions that lead to the observed biological effects.
| Scaffold | Functional Group (Y) | Significance |
|---|---|---|
| Benzyloxybenzene | Aldehyde (-CHO) | Acts as a substrate mimic and key interacting group; potent inhibition observed. nih.govmdpi.com |
| Benzyloxybenzene | Alcohol (-CH₂OH) | Removal of the reactive aldehyde group to evaluate its importance for enzyme activity. mdpi.com |
| Benzyloxybenzene | Carboxylic Acid (-COOH) | Investigates the effect of oxidation state on activity. nih.gov |
Spatial and Electronic Requirements for Optimal Activity
Optimal biological activity for 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde analogs depends on a precise combination of spatial arrangement and electronic properties. The ether linkage provides a specific angle and distance between the two aromatic rings, which appears crucial for fitting into binding pockets. Computational studies have suggested that hydrophobic contacts and hydrogen bonds are key interactions, with the ether linkage positioning the rings to engage these forces effectively. mdpi.com
The electronic nature of the substituents is equally critical. The 3,4-dichloro substitution on the benzyl ring creates a strong electron-withdrawing effect, which polarizes the molecule and can influence its interaction with protein targets. The position of these substituents is not arbitrary; for instance, the differential activity of 2-chloro versus 4-chloro analogs indicates that the spatial location of these electronic effects impacts biological outcomes. nih.gov The aldehyde group itself is a strong electron-withdrawing group, further influencing the electronic landscape of the benzaldehyde ring. beilstein-journals.org
Design Principles for Enhanced Bioactivity
Based on SAR analysis, several principles can be formulated for designing benzyloxybenzaldehyde derivatives with enhanced bioactivity:
Optimize Halogenation: The number and position of halogens on the benzyl ring are key tools for modulating potency. Exploring different halogenation patterns beyond dichlorination could fine-tune electronic properties and improve target affinity.
Preserve the Ether Linkage: The benzyloxy scaffold, defined by its ether linkage, is a validated platform for achieving potent biological activity. This structural motif should be retained as it ensures the proper spatial orientation of the molecule's aromatic portions. mdpi.com
Leverage the Aldehyde Group: The aldehyde is a critical, reactive pharmacophore. Its presence is often essential for the mechanism of action. However, for applications where covalent reactivity is undesirable, its replacement with a bioisostere, such as a nitrile or ketone, or its reduction to an alcohol, could be explored to modify the activity profile. mdpi.com
By systematically applying these principles, new analogs of this compound can be rationally designed to achieve greater potency and selectivity for their intended biological targets.
Future Research Directions and Translational Perspectives
Exploration of Novel Derivatization Strategies
Future research should focus on the synthesis of new analogues of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde to explore and expand its potential biological activities. The benzyloxybenzaldehyde scaffold is a promising starting point for the development of new therapeutic agents, including those with anticancer properties. A study on benzyloxybenzaldehyde derivatives demonstrated that modifications to this core structure could lead to compounds with significant activity against cancer cell lines.
One potential derivatization strategy involves the introduction of various substituents on both the benzaldehyde (B42025) and the benzyl (B1604629) rings to investigate structure-activity relationships (SAR). For instance, the aldehyde functional group could be converted into other functionalities such as oximes, hydrazones, or thiosemicarbazones, which are known to possess a wide range of pharmacological activities. Furthermore, the synthesis of a series of N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives from 2-arenoxybenzaldehyde has been reported, with some compounds showing cytotoxic activity against various cancer cell lines.
Systematic modifications of the dichlorobenzyl moiety could also be explored. The position and nature of the halogen substituents on the benzyl ring can be altered to modulate the lipophilicity and electronic properties of the molecule, which in turn could influence its biological activity. The synthesis of analogues with different substitution patterns on the benzyl ring could provide valuable insights into the SAR of this class of compounds.
The following table outlines potential derivatization strategies for this compound:
| Modification Site | Proposed Derivatization | Potential Outcome |
|---|---|---|
| Aldehyde Group | Conversion to oximes, hydrazones, thiosemicarbazones | Enhanced biological activity, exploration of new pharmacological targets |
| Benzaldehyde Ring | Introduction of electron-donating or electron-withdrawing groups | Modulation of electronic properties and binding affinity |
| Benzyl Ring | Alteration of halogen substitution pattern (e.g., 2,4-dichloro, 3,5-dichloro) | Investigation of the influence of lipophilicity on activity |
Advanced Computational and Machine Learning Applications in Drug Design
Computational approaches are integral to modern drug discovery, offering a means to predict the biological activity of compounds and guide the design of new, more potent analogues. For this compound, in silico studies could be employed to predict its binding affinity to various biological targets and to elucidate its mechanism of action at a molecular level.
Molecular docking studies can be performed to identify potential protein targets for this compound and its derivatives. Such studies have been successfully used for other benzaldehyde derivatives to predict their binding modes and affinities. For example, docking studies of 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives have provided insights into their potential interactions with target proteins.
Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted to establish a correlation between the structural features of this compound derivatives and their biological activities. This can help in the design of new compounds with improved potency and selectivity. The use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) has been reported for benzyl vinylogous derivatives to create predictive models for their biological activity.
Machine learning algorithms can be trained on existing datasets of benzaldehyde derivatives with known biological activities to predict the activity of new, unsynthesized analogues of this compound. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
The following table summarizes potential computational and machine learning applications:
| Computational Method | Application to this compound | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to potential protein targets | Identification of potential mechanisms of action |
| QSAR | Establishing structure-activity relationships for a series of derivatives | Guiding the design of more potent analogues |
| Machine Learning | Predicting the biological activity of virtual compounds | Prioritization of synthetic efforts |
Investigation of Resistance Mechanisms (if applicable for some activities)
The emergence of drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. While the specific biological activities of this compound are yet to be fully elucidated, it is crucial to consider the potential for the development of resistance to this compound or its derivatives.
Recent studies have shown that benzaldehyde can overcome treatment resistance in cancer cells by targeting the interaction of specific proteins. news-medical.net This suggests that benzaldehyde-based compounds may have the potential to circumvent existing resistance mechanisms or even re-sensitize resistant cells to other therapies. bioengineer.org
Future research should investigate whether prolonged exposure of cancer cells or microorganisms to this compound leads to the development of resistance. If resistance does emerge, studies should be conducted to identify the underlying molecular mechanisms. This could involve genomic and proteomic analyses of the resistant cells to identify any genetic mutations or changes in protein expression that contribute to the resistant phenotype.
Furthermore, studies could explore the potential of this compound to act as a modulator of antibiotic resistance. Some benzaldehyde derivatives have been shown to enhance the activity of antibiotics, suggesting a potential role in combating bacterial resistance. nih.gov
Potential for Lead Optimization in Drug Discovery
Lead optimization is a critical phase in drug discovery that aims to improve the properties of a lead compound to make it a suitable candidate for clinical development. biobide.com For this compound, a systematic lead optimization campaign could enhance its potency, selectivity, and pharmacokinetic properties.
The optimization process would involve the synthesis and evaluation of a focused library of analogues based on the SAR data obtained from initial screening and derivatization studies. The goal would be to identify compounds with improved biological activity and drug-like properties, such as good solubility, metabolic stability, and oral bioavailability. danaher.com
Strategies for lead optimization could include isosteric replacements, where functional groups are replaced with other groups that have similar physical or chemical properties, to improve the compound's pharmacokinetic profile without compromising its biological activity. Computational tools, such as free energy perturbation (FEP) calculations, can be employed to guide the optimization process by predicting the impact of structural modifications on binding affinity.
The ultimate aim of the lead optimization phase is to identify a preclinical candidate that exhibits a desirable balance of potency, selectivity, and safety, making it suitable for further development. spirochem.com
Q & A
Q. Table 1: Comparison of Key Reaction Parameters
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Dry acetonitrile | |
| Reaction Time | 24 hours (ambient temperature) | |
| Purification | Ethanol recrystallization | |
| Yield | Up to 98% |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and dichlorobenzyl group. confirms the use of ¹³C NMR to resolve signals for carbonyl (C=O, ~192 ppm) and aromatic carbons .
- IR Spectroscopy : Identify the aldehyde C=O stretch (~1689 cm⁻¹) and ether C-O-C stretch (~1255 cm⁻¹), as noted in .
- Mass Spectrometry : Confirm molecular weight (311.16 g/mol) via high-resolution MS .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Catalytic Acid : Add glacial acetic acid (5 drops) during reflux to enhance nucleophilicity of the hydroxyl group, as shown in for analogous triazole-benzaldehyde syntheses .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the aldehyde group, critical for halogenated benzaldehydes ( ) .
- Temperature Control : Reflux at 80–100°C to accelerate kinetics while avoiding decomposition ( ) .
Advanced: How do halogen substituents influence biological activity and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The 3,4-dichloro groups enhance electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Schiff base formation). This is critical in drug design for covalent protein binding ( ) .
- Lipophilicity : Chlorine atoms increase logP, improving membrane permeability. Comparative studies with fluoro/cyano analogs (e.g., ) show reduced activity in less lipophilic derivatives .
Basic: What safety protocols are required for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood due to volatile organic solvents ( ) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste ( ) .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies arise from variables such as:
- Solvent Polarity : Acetonitrile (polar aprotic) vs. ethanol (protic) affects reaction rates ( vs. 1 ) .
- Catalyst Loading : Excess glacial acetic acid (>5 drops) may protonate intermediates, reducing efficiency ( ) .
- Workup Methods : Incomplete extraction or drying (e.g., MgSO₄ vs. Na₂SO₄) impacts purity .
Advanced: What are its applications in drug discovery and proteomics?
Methodological Answer:
- Covalent Inhibitors : The aldehyde group reacts with lysine residues in enzymes (e.g., kinases), enabling targeted inhibition ( ) .
- Intermediate for Heterocycles : Used to synthesize imidazoles or triazoles via condensation with amines ( ) .
Advanced: How to design analogs with modified bioactivity?
Methodological Answer:
- Substituent Variation : Replace Cl with F (smaller size) or Br (larger size) to alter steric/electronic profiles. highlights fluoro analogs for enhanced proteomics applications .
- Linker Optimization : Introduce methylene spacers between the benzyl and aldehyde groups to modulate flexibility ( ) .
Basic: What are structurally related benzaldehyde derivatives?
Methodological Answer:
| Compound | Key Feature | Application | Reference |
|---|---|---|---|
| 4-(2-Chloroethoxy)benzaldehyde | Ethoxy linker | Polymer chemistry | |
| 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | Fluoro substitution | Enzyme inhibition studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
